C4-Bromo Substitution in nNOS Inhibition: 4-Bromo-1H-indazole Matches Reference Compound Potency
4-Bromo-1H-indazole (a structural core component of 4-bromo-3-fluoro-1H-indazole) demonstrated nNOS inhibitory potency comparable to the established reference compound 7-nitroindazole (7-NI), whereas the 4-chloro and 4-fluoro analogs exhibited lower activity [1]. This finding establishes that 4-bromo substitution is not functionally equivalent to 4-chloro or 4-fluoro substitution in this enzymatic context. While the study evaluated the mono-halogenated 4-bromo-1H-indazole rather than the dual-halogenated target compound, the data provides class-level inference that the 4-bromo substituent in 4-bromo-3-fluoro-1H-indazole retains this favorable activity profile while the additional 3-fluoro group offers orthogonal synthetic and pharmacokinetic advantages.
| Evidence Dimension | Neuronal nitric oxide synthase (nNOS) inhibitory activity |
|---|---|
| Target Compound Data | Comparable to 7-nitroindazole (exact IC₅₀ value not specified in abstract) |
| Comparator Or Baseline | 4-Chloro-1H-indazole (lower activity) and 4-Fluoro-1H-indazole (lower activity); Reference: 7-Nitroindazole (7-NI) |
| Quantified Difference | 4-Bromo substitution provided inhibition 'almost as potent as the reference compound', while 4-chloro and 4-fluoro substitutions produced diminished activity |
| Conditions | In vitro nNOS enzyme inhibition assay |
Why This Matters
For research programs targeting nNOS-related pathways in neurodegeneration, selecting 4-bromo-3-fluoro-1H-indazole as a starting scaffold preserves the favorable 4-bromo activity profile while enabling additional synthetic diversification via the 3-fluoro position.
- [1] Bioorganic & Medicinal Chemistry Letters. 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. 2007, 17(9): 2589-2594. DOI: 10.1016/j.bmcl.2007.03.024 View Source
